N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide core, substituted with a 4-ethylphenyl group and a mesitylsulfonyl-piperidinyl-ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This involves the formation of the piperidine ring and subsequent functionalization to introduce the mesitylsulfonyl group.
Coupling with 4-Ethylphenyl Group: The 4-ethylphenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction.
Formation of the Oxalamide Core: The final step involves the formation of the oxalamide core by reacting the intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the mesitylsulfonyl group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions, such as the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines.
Scientific Research Applications
N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and cell signaling.
Comparison with Similar Compounds
N1-(4-ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share structural similarities and are studied for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives are also of interest due to their potential biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S/c1-5-21-9-11-22(12-10-21)28-26(31)25(30)27-14-13-23-8-6-7-15-29(23)34(32,33)24-19(3)16-18(2)17-20(24)4/h9-12,16-17,23H,5-8,13-15H2,1-4H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPYYWDFQJTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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